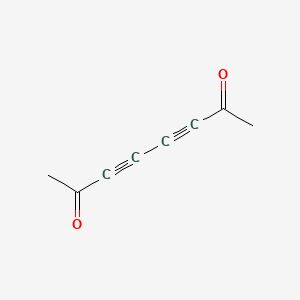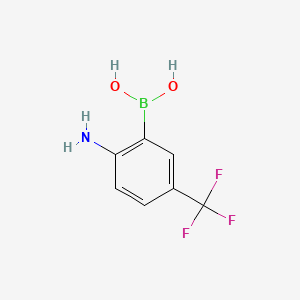
Octa-3,5-diyne-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octa-3,5-diyne-2,7-dione is an organic compound with the molecular formula C8H6O2. It is characterized by the presence of two triple bonds and two ketone groups, making it a member of the diyne and diketone families. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octa-3,5-diyne-2,7-dione typically involves the use of alkyne and ketone precursors. One common method is the oxidative coupling of 1,4-diketones with terminal alkynes under basic conditions. This reaction can be catalyzed by transition metals such as palladium or copper. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the industrial process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Octa-3,5-diyne-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octa-3,5-diyne-2,7-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the production of polymers and materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which octa-3,5-diyne-2,7-dione exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is due to the presence of the triple bonds and ketone groups, which can participate in various chemical transformations. The molecular targets and pathways involved can vary, but often include interactions with enzymes, nucleophiles, and electrophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octa-3,5-diene-2,7-dione: This compound is similar in structure but contains double bonds instead of triple bonds.
Hexa-2,4-diyne-1,6-dione: Another diyne-diketone compound with a shorter carbon chain.
But-2-yne-1,4-dione: A simpler diyne-diketone with only four carbon atoms.
Uniqueness
Octa-3,5-diyne-2,7-dione is unique due to its specific combination of triple bonds and ketone groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
139565-87-0 |
|---|---|
Molekularformel |
C8H6O2 |
Molekulargewicht |
134.134 |
IUPAC-Name |
octa-3,5-diyne-2,7-dione |
InChI |
InChI=1S/C8H6O2/c1-7(9)5-3-4-6-8(2)10/h1-2H3 |
InChI-Schlüssel |
GNIPZQAYKNGALN-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CC#CC(=O)C |
Synonyme |
3,5-Octadiyne-2,7-dione (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















